molecular formula C11H8ClN3O B2375831 2-(1H-benzimidazol-2-yl)-4-chloro-3-oxobutanenitrile CAS No. 63572-67-8

2-(1H-benzimidazol-2-yl)-4-chloro-3-oxobutanenitrile

Cat. No. B2375831
CAS RN: 63572-67-8
M. Wt: 233.66
InChI Key: ANPUKQWTWOKPNF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Benzimidazole features a fused two-ring system, consisting of a benzene ring and an imidazole ring3. The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom3.


Chemical Reactions
Benzimidazole compounds can participate in various chemical reactions. They can act as ligands in coordination chemistry, form complexes with metals, and undergo electrophilic substitution2.


Scientific Research Applications

Synthesis and Chemical Reactions

Nitriles in Organic Synthesis 2-(Benzo[d]thiazol-2-yl)-4-chloro-3-oxobutanenitrile has been utilized for synthesizing various benzothiazole derivatives. It has been observed to react with substances like aniline, hydrazine hydrate, ethanolamine, and ethyl glycinate hydrochloride to yield respective benzothiazole derivatives (Zaki et al., 2006).

Biological Applications

DNA Topoisomerase I Inhibition 1H-Benzimidazole derivatives are known for their biological properties, including antibacterial, antifungal, and antimicrobial activities. Specific derivatives have been found active as inhibitors of type I DNA topoisomerases, with three specific 1H-benzimidazole derivatives synthesized and evaluated for their effects on mammalian type I DNA topoisomerase activity. Notably, 5-methyl-4-(1H-benzimidazole-2-yl)phenol showed relatively potent topoisomerase I inhibition (Alpan et al., 2007).

Vasorelaxant Activity 2-Alkoxy-4-aryl-6-(1H-benzimidazol-2-yl)-3-pyridinecarbonitriles have been synthesized and demonstrated significant vasorelaxation properties. QSAR studies have shown a predictive and statistically significant model, indicating the potential of these compounds in medical applications involving vasodilation (Nofal et al., 2013).

Antimicrobial Activity

Novel Heterocyclic Compounds Containing Benzimidazole Derivatives Various novel heterocyclic compounds containing benzimidazole derivatives have been synthesized, showing effective antimicrobial activity against pathogenic bacterial strains and viruses. In silico target prediction and docking have indicated a novel binding mechanism, highlighting their potential in antimicrobial treatments (Bassyouni et al., 2012).

Antimicrobial Activity of 1,3,4-Oxadiazole Bearing 1H-Benzimidazole Derivatives Specifically synthesized 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives have shown considerable antimicrobial activity. Compounds have been tested against various bacterial strains and fungi, with some exhibiting significant activity, pointing to their potential use in antimicrobial treatments (Salahuddin et al., 2017).

Safety And Hazards

Like all chemicals, benzimidazole and its derivatives should be handled with care. The safety and hazards associated with a specific benzimidazole derivative would depend on its particular chemical structure5.


Future Directions

Research into benzimidazole and its derivatives is ongoing, with many potential applications in medicinal chemistry. The development of new synthetic methods, exploration of their biological activity, and their use in the design of new drugs are all active areas of research1.


Please note that this information is general to benzimidazole and its derivatives, and may not apply directly to “2-(1H-benzimidazol-2-yl)-4-chloro-3-oxobutanenitrile”. For specific information about this compound, further research or consultation with a chemistry professional may be necessary.


properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-4-chloro-3-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O/c12-5-10(16)7(6-13)11-14-8-3-1-2-4-9(8)15-11/h1-4,7H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPUKQWTWOKPNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(C#N)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzimidazol-2-yl)-4-chloro-3-oxobutanenitrile

Citations

For This Compound
1
Citations
KM Dawood, NM Elwan… - ARKIVOC: Online Journal …, 2011 - researchgate.net
The current review article represents a survey covering the literatures on azoles, azines and azepines fused to the a face of a benzimidazole moiety since 1980. Synthetic routes leading …
Number of citations: 30 www.researchgate.net

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